2-(Aminomethyl)-6-methoxyphenol hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including substitution, nitration, ammoniation, and oxidation processes. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine with an overall yield of 60.6%, and its structure was confirmed by IR and 1HNMR spectroscopy . Similarly, (E)-2-Methoxy-6-(R-imino)methylphenols were synthesized by condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines, followed by reduction to obtain 2-methoxy-6-(R-amino)methylphenols . These methods could potentially be adapted for the synthesis of 2-(Aminomethyl)-6-methoxyphenol hydrochloride by considering the specific functional groups and their reactivity.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, Schiff bases of 4-chloro-2-aminophenol, which include methoxy groups, were characterized by FT-IR, UV-Vis, ESI-MS, 1H, and 13C-NMR spectroscopy . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds, including the presence of specific functional groups and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. The enzyme 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 catalyzes the oxidation of compounds such as catechol, 6-amino-m-cresol, 2-amino-m-cresol, and 2-amino-4-chlorophenol, but not others like 3-hydroxyanthranilate or protocatechuate . This specificity indicates that the presence of amino and methoxy groups can significantly influence the chemical reactions that these compounds undergo, which is relevant for understanding the reactivity of 2-(Aminomethyl)-6-methoxyphenol hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, revealing insights into their behavior and potential applications. For instance, the antimicrobial activity of a series of 4-chloro-2-[(arylmethylidene)amino]phenols, including methoxy group-containing compounds, was investigated, showing selective activity towards certain bacterial and fungal species . Additionally, the solubility of phosphino amino acids derived from 2-phosphinophenols in water was found to increase with the number of hydrophilic groups . These findings suggest that the physical and chemical properties of 2-(Aminomethyl)-6-methoxyphenol hydrochloride, such as solubility and biological activity, could be influenced by its functional groups and molecular structure.
Scientific Research Applications
Pharmacological Properties
2-(Aminomethyl)-6-methoxyphenol hydrochloride, as part of the broader class of 2-(aminomethyl)phenols, has been investigated for its saluretic and diuretic activity in animal models. A particular focus has been on the effects of nuclear substitution on the activity levels of these compounds, revealing that certain derivatives exhibit significant saluretic and antihypertensive activities. For instance, 2, 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol has shown notable activity in this regard, also displaying topical saluretic and anti-inflammatory properties (Stokker et al., 1980). Further research into the structural modifications of these compounds indicates that the orientation and nature of substituents significantly affect their biological activity, with particular configurations leading to a loss or diminution of the desired effects (Stokker et al., 1981).
Metabolic Studies
The metabolism of related compounds has also been a subject of research. For example, the study of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed the identification of various metabolites through enzymatic hydrolysis and gas chromatography-mass spectrometry analysis. This research sheds light on the metabolic pathways of such compounds, suggesting the involvement of deamination processes followed by reduction or oxidation to yield alcohol and carboxylic acid metabolites (Kanamori et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-6-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-7-4-2-3-6(5-9)8(7)10;/h2-4,10H,5,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQJWPMYEYQEDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648551 |
Source
|
Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-6-methoxyphenol hydrochloride | |
CAS RN |
141803-91-0 |
Source
|
Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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